molecular formula C16H18Br2ClN3O3 B1672924 Halofuginone hydrobromide CAS No. 64924-67-0

Halofuginone hydrobromide

Cat. No.: B1672924
CAS No.: 64924-67-0
M. Wt: 495.6 g/mol
InChI Key: SJUWEPZBTXEUMU-CTHHTMFSSA-N
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Description

Halofuginone Hydrobromide is the hydrobromide salt of halofuginone, a semisynthetic quinazolinone alkaloid anticoccidial derived from the plant Dichroa febrifuga, with antifibrotic and potential antineoplastic activities. Halofuginone specifically inhibits collagen type I gene expression and matrix metalloproteinase 2 (MMP-2) gene expression, which may result in the suppression of angiogenesis, tumor stromal cell development, and tumor cell growth. These effects appear to be due to halofuginone-mediated inhibition of the collagen type I and MMP-2 promoters. Collagen type I and MMP-2 play important roles in fibro-proliferative diseases.

Mechanism of Action

Target of Action

Halofuginone hydrobromide primarily targets collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) . These targets play a crucial role in the regulation of extracellular matrix deposition and cell proliferation .

Mode of Action

This compound acts as a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It suppresses extracellular matrix deposition and cell proliferation . Additionally, it acts as a high-affinity inhibitor of the enzyme glutamyl-prolyl tRNA synthetase .

Biochemical Pathways

This compound affects metabolic processes such as the TGFβ and IL-17 signaling pathways . It inhibits Smad3 phosphorylation downstream of the TGFβ signaling pathway, resulting in the inhibition of fibroblasts-to-myofibroblasts transition and fibrosis . It also inhibits prolyl-tRNA synthetase (ProRS) activity in the blood stage of malaria and inhibits Th17 cell differentiation, thereby inhibiting inflammation and the autoimmune reaction by activation of the amino acid starvation and integrated stress responses .

Pharmacokinetics

This compound is readily bioavailable and rapidly absorbed following oral administration . The half-life of this compound ranges from 23.8 to 72.1 hours .

Result of Action

The profound antitumoral effect of this compound is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation . It also has potential for the treatment of autoimmune disorders by inhibiting the development of T helper 17 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

Halofuginone hydrobromide plays a crucial role in various biochemical reactions. It is a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . By inhibiting these enzymes, this compound suppresses extracellular matrix deposition and cell proliferation . Additionally, it acts as a high-affinity inhibitor of the enzyme glutamyl-prolyl tRNA synthetase, leading to the accumulation of uncharged prolyl tRNAs and initiating the amino acid starvation response . This response exerts anti-inflammatory and anti-fibrotic effects .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It inhibits the development of T helper 17 cells, which play a significant role in autoimmune diseases, without affecting other T cell types involved in normal immune function . This selective inhibition makes this compound a potential treatment for autoimmune disorders . Furthermore, it influences cell signaling pathways by inhibiting Smad3 phosphorylation downstream of the TGFβ signaling pathway, thereby preventing fibroblast-to-myofibroblast transition and fibrosis . This compound also impacts gene expression by reducing the expression of signal transducer and activator of transcription 3 (STAT3) and nuclear factor of activated T cells cytoplasmic 1 (NFATc1) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits collagen alpha1 (I) and MMP-2 gene expression, leading to reduced extracellular matrix deposition and cell proliferation . Additionally, it acts as a high-affinity inhibitor of glutamyl-prolyl tRNA synthetase, causing the accumulation of uncharged prolyl tRNAs and triggering the amino acid starvation response . This response activates the integrated stress response, which in turn exerts anti-inflammatory and anti-fibrotic effects . This compound also inhibits Smad3 phosphorylation, preventing fibroblast-to-myofibroblast transition and fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is readily bioavailable and rapidly absorbed following oral administration . The half-life of this compound ranges from 23.8 to 72.1 hours . Over time, it has been observed to inhibit extracellular matrix deposition and cell proliferation, leading to long-term anti-fibrotic and anti-tumor effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In most animal models of fibrosis, it has a minimal effect on collagen content in non-fibrotic animals but exhibits a profound inhibitory effect in fibrotic organs . At higher doses, this compound has been shown to cause cardiovascular effects in cats and rats . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the enzyme glutamyl-prolyl tRNA synthetase, leading to the accumulation of uncharged prolyl tRNAs and triggering the amino acid starvation response . This response activates the integrated stress response, which exerts anti-inflammatory and anti-fibrotic effects . Additionally, this compound inhibits Smad3 phosphorylation downstream of the TGFβ signaling pathway, preventing fibroblast-to-myofibroblast transition and fibrosis .

Transport and Distribution

This compound is readily bioavailable and rapidly absorbed following oral administration . It is distributed within cells and tissues, where it interacts with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to induce the relocation of transcription factor EB (TFEB) from the cytosol to the nucleus in cancer cells . This relocation is associated with the activation of autophagy and the amino acid starvation response .

Properties

CAS No.

64924-67-0

Molecular Formula

C16H18Br2ClN3O3

Molecular Weight

495.6 g/mol

IUPAC Name

7-bromo-6-chloro-3-[3-[(2R,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide

InChI

InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15-;/m1./s1

InChI Key

SJUWEPZBTXEUMU-CTHHTMFSSA-N

SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br

Isomeric SMILES

C1C[C@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Halofuginone HBr;  Halofuginone-HBr;  HalofuginoneHBr;  Halofuginone hydrobromide;  Halofuginone-hydrobromide;  Halofuginonehydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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